molecular formula C5H5NO3 B12437253 2,4,6-Piperidinetrione CAS No. 5768-12-7

2,4,6-Piperidinetrione

Cat. No.: B12437253
CAS No.: 5768-12-7
M. Wt: 127.10 g/mol
InChI Key: QQNAAOIGTOESQU-UHFFFAOYSA-N
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Description

2,4,6-Piperidinetrione, also known as glutarimide, is a heterocyclic organic compound with the molecular formula C5H5NO3. It consists of a six-membered ring containing one nitrogen atom and three carbonyl groups at positions 2, 4, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Piperidinetrione typically involves the cyclization of appropriate precursors. One common method is the cyclization of glutaric acid derivatives. For instance, the dehydration of the amide of glutaric acid can yield this compound . Another method involves the use of L-Glutamine as a starting material, which undergoes protection, cyclization, and deprotection steps to form the desired compound .

Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. The process generally involves the use of readily available starting materials and mild reaction conditions to ensure high yield and purity. The synthesis route involving L-Glutamine is particularly advantageous due to its simplicity and the mild conditions required .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Piperidinetrione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidinetrione derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2,4,6-Piperidinetrione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Piperidinetrione involves its interaction with specific molecular targets. The compound can act as a carrier molecule, transporting biologically active substituents through cell membranes. This is due to its structural similarity to uracil derivatives, allowing it to interact with receptors involved in the transport of nucleosides . Additionally, this compound can inhibit protein synthesis by interacting with ribosomal subunits .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Piperidinetrione is unique due to its three carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

5768-12-7

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

piperidine-2,4,6-trione

InChI

InChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1-2H2,(H,6,8,9)

InChI Key

QQNAAOIGTOESQU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC(=O)NC1=O

Origin of Product

United States

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